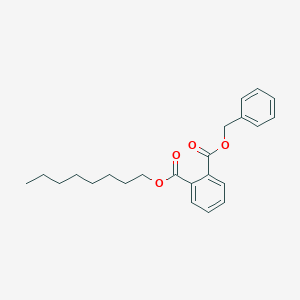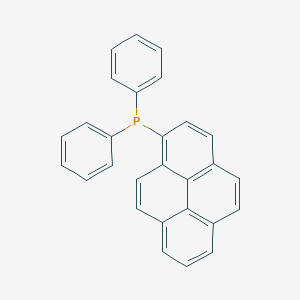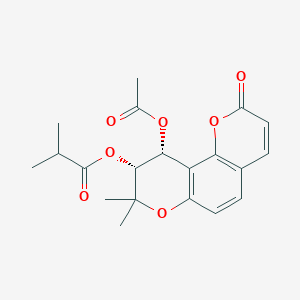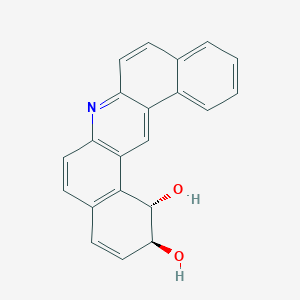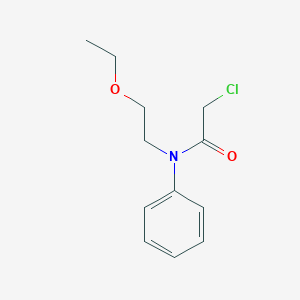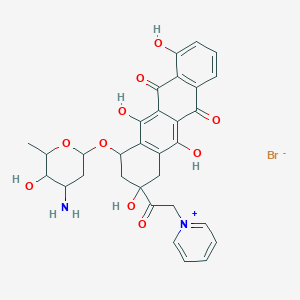
14-Carminomycyl-N-pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Carminomycyl-N-pyridinium bromide is a synthetic compound that has been widely used in scientific research applications due to its unique biochemical and physiological properties. This compound is commonly referred to as CPB-14 and is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for proper cognitive function. CPB-14 has been shown to have a high affinity for AChE, making it an important tool in the study of this enzyme and its role in various diseases.
Mecanismo De Acción
CPB-14 works by binding to the active site of 14-Carminomycyl-N-pyridinium bromide, preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels, which can have various physiological effects. CPB-14 has been shown to have a high affinity for 14-Carminomycyl-N-pyridinium bromide, making it a potent inhibitor of this enzyme.
Efectos Bioquímicos Y Fisiológicos
CPB-14 has been shown to have various biochemical and physiological effects. The compound has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. CPB-14 has also been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPB-14 has several advantages for lab experiments, including its potency and specificity for 14-Carminomycyl-N-pyridinium bromide. The compound is also relatively stable and easy to purify. However, there are also some limitations to the use of CPB-14 in lab experiments. The compound is toxic at high concentrations, which can limit its use in certain assays. Additionally, CPB-14 has a relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several future directions for the use of CPB-14 in scientific research. One potential application is in the development of new treatments for neurological disorders, including Alzheimer's disease and Parkinson's disease. CPB-14 has been shown to have neuroprotective effects, which may be useful in the treatment of these conditions. Additionally, CPB-14 may be useful in the study of other enzymes involved in neurotransmitter regulation, which could lead to the development of new therapies for various diseases.
Métodos De Síntesis
CPB-14 is synthesized through a multi-step process that involves the reaction of pyridine with various reagents to create the final product. The synthesis of CPB-14 is complex and requires a high level of expertise in organic chemistry. The compound is typically obtained in a crystalline form, which allows for easy purification and characterization.
Aplicaciones Científicas De Investigación
CPB-14 has been extensively used in scientific research applications due to its ability to inhibit 14-Carminomycyl-N-pyridinium bromide. This enzyme is involved in various physiological processes, including the regulation of neurotransmitter levels in the brain. CPB-14 has been shown to be an effective tool in the study of 14-Carminomycyl-N-pyridinium bromide and its role in various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
108936-91-0 |
|---|---|
Nombre del producto |
14-Carminomycyl-N-pyridinium bromide |
Fórmula molecular |
C31H31BrN2O10 |
Peso molecular |
671.5 g/mol |
Nombre IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-pyridin-1-ium-1-ylacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;bromide |
InChI |
InChI=1S/C31H30N2O10.BrH/c1-14-26(36)17(32)10-21(42-14)43-19-12-31(41,20(35)13-33-8-3-2-4-9-33)11-16-23(19)30(40)25-24(28(16)38)27(37)15-6-5-7-18(34)22(15)29(25)39;/h2-9,14,17,19,21,26,36,41H,10-13,32H2,1H3,(H2-,34,37,38,39,40);1H |
Clave InChI |
HOGZQUMZIYVPAR-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C[N+]6=CC=CC=C6)O)N)O.[Br-] |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C[N+]6=CC=CC=C6)O)N)O.[Br-] |
Sinónimos |
14-carminomycyl-N-pyridinium 14-carminomycyl-N-pyridinium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



